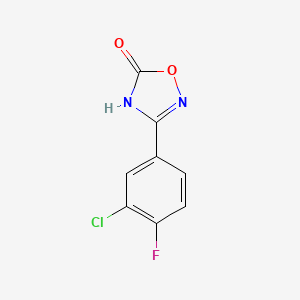
6-(3-Fluorofenil)-2-metilpirimidin-4-ol
Descripción general
Descripción
6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Mejora de la Potencia de los Fármacos
El compuesto ha sido explorado por su potencial para mejorar la potencia de los andamiajes medicinales. Al sustituir un grupo fenilo por una unidad ferrocenilo, los investigadores buscan mejorar la potencia pan-inhibitoria de ciertos compuestos, particularmente aquellos involucrados en la vía de la quinurenina, que a menudo se activa en el cáncer .
Química Bio-ortogonal: Manipulación Celular
En la química bio-ortogonal, este compuesto es parte de una clase de reacciones que se dirigen a moléculas no nativas dentro de los sistemas biológicos. Estas metodologías permiten reacciones químicas artificiales en las superficies celulares, en el citosol o dentro del cuerpo, que son cruciales para el etiquetado celular, la biosensibilidad y la síntesis de polímeros .
Diseño de Fármacos: Diversidad Estructural
El marco del compuesto se utiliza en el diseño de fármacos para generar diversidad estructural. Su incorporación en candidatos a fármacos puede influir en la estereoquímica y la cobertura tridimensional de las moléculas, lo que es significativo para el modo de unión a proteínas enantioselectivas .
Investigación del Cáncer: Vía de Degradación del Triptófano
En la investigación del cáncer, los derivados del 6-(3-Fluorofenil)-2-metilpirimidin-4-ol están siendo estudiados por su capacidad para inhibir enzimas en la vía de degradación del triptófano. Esta vía es una ruta principal de degradación del triptófano en los vertebrados y a menudo se regula al alza en condiciones cancerosas .
Tratamientos Antibacterianos: Síntesis de Bases de Schiff
El compuesto está involucrado en la síntesis de bases de Schiff, que han demostrado ser prometedoras en actividades antimicrobianas. Estas bases se están investigando por su potencial para detener el desarrollo de bacterias, ofreciendo una nueva vía para los tratamientos antibacterianos .
Inhibición Enzimática: Aplicaciones Terapéuticas
En el contexto de la inhibición enzimática, este compuesto es parte de estudios que buscan diseñar inhibidores para enzimas como la α-glucosidasa. Tales inhibidores son beneficiosos para el control glucémico en la diabetes y otros trastornos metabólicos, mostrando las aplicaciones terapéuticas del compuesto .
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOXBWWFBZFUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


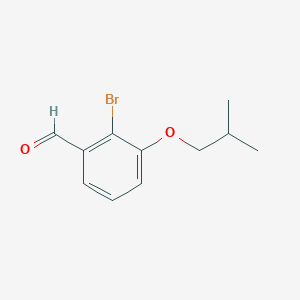
![2-[(2-azanyl-6-oxidanylidene-3H-purin-9-yl)methoxy]ethyl 2-azanyl-3-methyl-butanoate hydrochloride](/img/structure/B1489656.png)

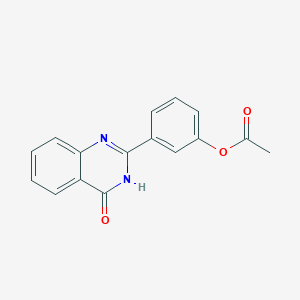

![4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1489661.png)
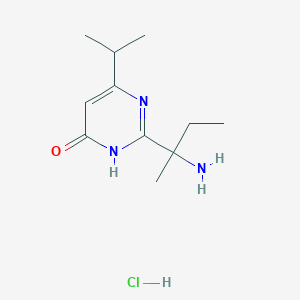
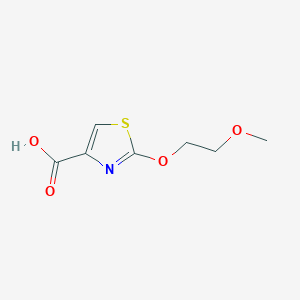
![[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B1489666.png)
![[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489667.png)
![2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1489669.png)
![[5-(3,4-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489672.png)

